molecular formula C9H10BrNO2 B1511114 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide CAS No. 1268444-68-3

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Cat. No.: B1511114
CAS No.: 1268444-68-3
M. Wt: 244.08 g/mol
InChI Key: CYNPDLLORWTYIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. This compound is characterized by the presence of a pyridine ring attached to a cyclopropane ring, which is further substituted with a carboxylic acid group and a hydrobromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide can be synthesized through various synthetic routes. One common method involves the cyclization of 3-pyridinecarboxylic acid with a suitable cyclopropanating agent under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis involving continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of pyridine-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can produce various reduced forms of the compound.

  • Substitution: Substitution reactions can result in the formation of different substituted pyridine derivatives.

Scientific Research Applications

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: The compound has potential therapeutic applications, including its use as a lead compound in drug discovery for various diseases.

  • Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:

  • 1-(Pyridin-2-yl)cyclopropanecarboxylic acid hydrobromide: This compound has a similar structure but with the pyridine ring at a different position.

  • 1-(Pyridin-4-yl)cyclopropanecarboxylic acid hydrobromide: Another positional isomer with the pyridine ring at the 4-position.

  • 1-(Pyridin-3-yl)ethanecarboxylic acid hydrobromide: A related compound with an ethanecarboxylic acid group instead of a cyclopropanecarboxylic acid group.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.BrH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNPDLLORWTYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=CC=C2)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743862
Record name 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268444-68-3
Record name 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 3
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 4
Reactant of Route 4
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 5
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide
Reactant of Route 6
1-(Pyridin-3-yl)cyclopropanecarboxylic acid hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.